molecular formula C21H19ClFN3OS B2917165 6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112399-45-7

6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2917165
CAS No.: 1112399-45-7
M. Wt: 415.91
InChI Key: LVWTUKHAWXKXKP-UHFFFAOYSA-N
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Description

The compound 6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a structurally complex pyrimidinone derivative. Its core consists of a tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold, a bicyclic system fused with a pyridine and pyrimidine ring. Key structural features include:

  • 2-((2-Chloro-6-fluorobenzyl)thio) substituent: A thioether-linked 2-chloro-6-fluorobenzyl group at position 2 introduces halogen atoms (Cl, F) and sulfur, which may enhance metabolic stability and electronic effects .

Properties

IUPAC Name

6-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-17-7-4-8-18(23)16(17)13-28-21-24-19-9-10-26(12-15(19)20(27)25-21)11-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWTUKHAWXKXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrido[4,3-d]pyrimidine core with a benzyl and a chloro-fluorobenzylthio substituent. Its molecular formula is C21H20ClFN3OSC_{21}H_{20}ClFN_3OS, and it has a molecular weight of approximately 403.92 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against viral infections and bacterial pathogens. The following sections detail specific activities observed in various studies.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral efficacy against HIV-1. Studies have shown that derivatives of this compound possess potent inhibitory effects on HIV-1 reverse transcriptase, with some exhibiting activity in the picomolar range against wild-type strains and clinically relevant mutants.

Compound Activity IC50 (nM)
6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-oneHIV-1 RT Inhibition<1
Related DerivativesHIV-1 Inhibition1-10

These findings suggest that the chloro and fluor substitutions enhance the compound's binding affinity to the viral enzyme, thus improving its antiviral properties .

Antimicrobial Activity

In addition to its antiviral properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A disc diffusion method was employed to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Bacterial Strain Zone of Inhibition (mm) Comparison (Ciprofloxacin)
Staphylococcus aureus2022
Escherichia coli1820

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the virus or bacteria. For HIV-1, it is believed to inhibit reverse transcriptase by competing with natural substrates for binding sites. In bacteria, it may disrupt cell wall synthesis or interfere with protein synthesis pathways.

Case Studies

A recent study investigated the effects of similar compounds on cancer cell lines, revealing that certain derivatives could inhibit cell proliferation and induce apoptosis in A431 vulvar epidermal carcinoma cells. This suggests potential applications in oncology as well .

Scientific Research Applications

6-Benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has applications in medicinal chemistry because of its potential biological activities. This compound has a tetrahydropyrimidine core and a thioether functional group, which may contribute to its biological properties. It can be classified as a derivative of tetrahydropyrido-pyrimidines.

Scientific Applications

6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is used in scientific applications, including:

  • As an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .
  • Research into antiviral and antimicrobial activities.
  • Inhibiting various kinases involved in cell signaling pathways, potentially leading to therapeutic effects against cancer and other diseases.

6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has potential biological activities, particularly in antiviral and antimicrobial research.

Antiviral Activity

This compound exhibits antiviral efficacy against HIV-1. Studies have shown that derivatives of this compound possess inhibitory effects on HIV-1 reverse transcriptase, with activity against wild-type strains and clinically relevant mutants. The chloro and fluoro substitutions may enhance the compound's binding affinity to the viral enzyme, improving its antiviral properties.

CompoundActivityIC50 (nM)
This compoundHIV-1 RT Inhibition<1
Related DerivativesHIV-1 Inhibition1-10

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains and exhibits antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Bacterial StrainZone of Inhibition (mm)Comparison (Ciprofloxacin)
Staphylococcus aureus2022
Escherichia coli1820

The compound may inhibit reverse transcriptase by competing with natural substrates for binding sites for HIV-1 and may disrupt cell wall synthesis or interfere with protein synthesis pathways in bacteria.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
Target Compound :
6-Benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
C₂₁H₁₉ClFN₃OS* ~415.5 6-Benzyl,
2-((2-chloro-6-fluorobenzyl)thio)
Predicted enhanced lipophilicity (LogP ~4.6) due to halogenated aryl groups; potential GPR119 agonism inferred from core similarity.
6-Benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one C₂₀H₁₈ClN₃O 351.84 6-Benzyl,
2-(3-chlorophenyl)
Catalogued with >90% purity; lacks sulfur but shares a chlorinated aryl group.
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one C₁₇H₁₆ClFN₂OS₂ 382.90 Thieno core,
3-ethyl, 5,6-dimethyl
Density: 1.4 g/cm³; boiling point: 531.5°C; high LogP (4.62) suggests membrane permeability.
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one C₁₆H₂₂N₄O 286.37 6-Benzyl,
2-(dimethylamino)
Hexahydro structure increases saturation; dimethylamino group may enhance solubility.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Core structure) C₇H₉N₃O 151.15 Unsubstituted Base scaffold; used to study substituent effects on activity.

*Calculated molecular formula based on structural analysis.

Key Findings:

Substituent Effects on Activity: The thioether group in the target compound and ’s analog introduces sulfur, which may improve metabolic stability compared to oxygen-containing analogs . Halogenated aryl groups (Cl, F) enhance lipophilicity and receptor binding. For example, the 2-chloro-6-fluorobenzyl group in the target compound shares similarities with antifungal thieno[2,3-d]pyrimidinones (e.g., 6h, 6i in ), which exhibit EC₅₀ values in antifungal assays .

Replacement of the pyrido core with a thieno[2,3-d]pyrimidinone system () alters electronic properties and bioactivity profiles .

Biological Relevance: Pyrido[4,3-d]pyrimidinones are established GPR119 agonists, with EC₅₀ values as low as 40 nM . The target compound’s benzyl and halogenated substituents may optimize receptor affinity. Antifungal activities in thieno[2,3-d]pyrimidinones () highlight the role of phenoxy and alkylthio groups in modulating microbial target interactions .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Use β-CF3 aryl ketones as precursors under metal-free, mild conditions to introduce fluorine substituents efficiently (reaction temperatures: 60–80°C, yields >80%) .
    • Employ microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining regioselectivity .
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
  • Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity for optimal separation .

Advanced: What strategies address regioselectivity challenges when introducing substituents to the pyrimidine core?

Methodological Answer:

  • Steric and Electronic Control :
    • Use directed ortho-metalation to position the 2-chloro-6-fluorobenzylthio group selectively .
    • Modify solvent polarity (e.g., DMF vs. THF) to influence nucleophilic attack sites on the pyrimidine ring .
  • Case Study : In analogous compounds, replacing benzyl with smaller alkyl groups (e.g., methyl) reduced steric hindrance, improving substitution at the C2 position by 30% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the tetrahydropyrido ring system .
  • 19F NMR : Confirm fluorine presence (δ ~ -110 ppm for aromatic F) and assess electronic effects of the 2-chloro-6-fluorobenzyl group .
  • HRMS : Validate molecular weight (calc. for C22H20ClFN4OS: 458.09) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in pyrimidinone motifs) .

Advanced: How can computational docking predict the compound’s interaction with biological targets?

Methodological Answer:

  • Protocol :
    • Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs.
    • Generate ligand conformers with OMEGA and optimize protein-ligand complexes using Prime MM-GBSA .
  • Validation : Compare docking scores with experimental IC50 values from enzymatic assays (e.g., kinase inhibition) to refine force field parameters .

Advanced: How to resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • Case Example : Discrepancies in 1H NMR chemical shifts for benzylthio vs. alkylthio derivatives arise from anisotropic effects of the aromatic ring.
    • Apply density functional theory (DFT) calculations (B3LYP/6-311+G**) to simulate NMR spectra and identify shielding/deshielding regions .
    • Cross-validate with NOESY to confirm spatial proximity of substituents .

Basic: What is the impact of halogen substituents (Cl, F) on physicochemical properties?

Methodological Answer:

  • Lipophilicity : Chlorine increases logP by ~0.5 units, enhancing membrane permeability. Fluorine reduces metabolic degradation via C–F bond stability .
  • Solubility : Fluorine’s electron-withdrawing effect decreases aqueous solubility; counterbalance with polar groups (e.g., hydroxyl) at non-critical positions .

Advanced: How to evaluate the compound’s mechanism of action in anti-inflammatory studies?

Methodological Answer:

  • In Vitro Assays :
    • Measure COX-2 inhibition (IC50) using a colorimetric kit (e.g., Cayman Chemical) and compare with celecoxib as a control .
    • Assess NF-κB pathway modulation via luciferase reporter assays in HEK293 cells .
  • In Vivo Validation : Use a murine LPS-induced inflammation model, monitoring TNF-α and IL-6 levels via ELISA .

Advanced: What methods separate enantiomers of chiral analogs of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (resolution factor >1.5) .
  • Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and confirm enantiopurity by circular dichroism (CD) .

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